molecular formula C11H14N2S B13317343 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine

1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine

Cat. No.: B13317343
M. Wt: 206.31 g/mol
InChI Key: YFQVMUGZRIEXBK-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methylsulfanyl group attached to an ethyl chain, which is further connected to the indole ring at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline and ethyl glyoxalate.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of an appropriate alkyl halide with a thiol compound under basic conditions.

    Formation of the Final Product: The final step involves the coupling of the intermediate with the indole core, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions to modify the indole ring or the methylsulfanyl group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Methylsulfanyl)ethyl]thiourea
  • 2-Methylsulfanyl-1,4-dihydropyrimidines
  • 4-Hydroxy-2-quinolones

Uniqueness

1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine is unique due to its specific structural features, such as the presence of the methylsulfanyl group and its position on the indole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-(2-methylsulfanylethyl)indol-6-amine

InChI

InChI=1S/C11H14N2S/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7,12H2,1H3

InChI Key

YFQVMUGZRIEXBK-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C=CC2=C1C=C(C=C2)N

Origin of Product

United States

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